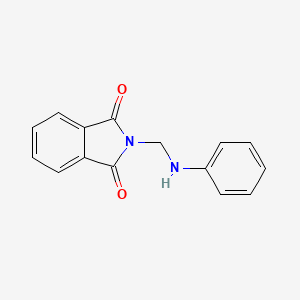

2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Anilinomethyl)-1H-isoindole-1,3(2H)-dione, also known as 2-AMID, is a chemical compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound that is used in organic synthesis, biochemistry, and pharmaceuticals. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Functionalization

The synthesis of isoindole-1,3(2H)-dione derivatives has been a subject of interest for researchers. One study describes the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives through a reaction with phthalic anhydride, leading to the formation of isoindole-1,3-diones. This process involves subsequent reactions, including pseudo-allylic halogenation and methoxy group substitution, demonstrating the chemical versatility of these compounds (Khusnitdinov, Sultanov, & Gataullin, 2019). Another study focuses on a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene and exploring the opening of the epoxide with nucleophiles to obtain amino and triazole derivatives (Tan et al., 2016).

Crystal Structure and Vibrational Analysis

The crystal structure and vibrational analysis of specific isoindole derivatives have been studied to understand their conformation and molecular interactions. For example, the crystal structure of 2-[(phenylamino) methyl]-isoindole-1,3-dione was analyzed, revealing its V-shaped conformation and detailing the hydrogen bonding and π...π interactions stabilizing the molecular structure (Franklin et al., 2011).

Inhibition of Xanthine Oxidase

Research into the biological activity of isoindole-1,3(2H)-dione derivatives includes the evaluation of their xanthine oxidase inhibitory properties. One study synthesized phthalimide derivatives and tested their inhibition of xanthine oxidase, finding that certain N-phenyl isoindole-1,3-dione derivatives exhibited significant inhibitory effects. This highlights the potential pharmacological applications of these compounds (Gunduğdu et al., 2020).

Anticancer Activity

The synthesis and evaluation of isoindole-1,3(2H)-dione compounds containing different functional groups have been carried out to explore their anticancer activity. Certain derivatives showed higher anticancer activity against various cancer cell lines, indicating the importance of substituents in determining anticancer efficacy. These findings suggest that isoindole-1,3(2H)-dione derivatives could serve as potential chemotherapeutic agents (Tan et al., 2020).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-(anilinomethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBGAGYLFPRNEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287149 |

Source

|

| Record name | 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-96-0 |

Source

|

| Record name | NSC49226 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.